molecular formula C28H27N5O3 B12462201 tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B12462201
M. Wt: 481.5 g/mol
InChI Key: HPGUVEYBMOVTFT-LADGPHEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the cyano groups and the tert-butyl ester. The final steps involve the addition of the amino group and the methoxynaphthalene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations would be essential to ensure consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro or imine derivatives.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to favor the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano groups can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have activity against certain diseases, although further research is needed to fully understand its medicinal properties.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate shares similarities with other isoquinoline derivatives, such as:
    • tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-hydroxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
    • tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methylphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H27N5O3

Molecular Weight

481.5 g/mol

IUPAC Name

tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C28H27N5O3/c1-27(2,3)36-26(34)33-12-11-18-21(13-29)25(32)28(15-30,16-31)24(22(18)14-33)20-9-10-23(35-4)19-8-6-5-7-17(19)20/h5-11,22,24H,12,14,32H2,1-4H3/t22-,24+/m0/s1

InChI Key

HPGUVEYBMOVTFT-LADGPHEKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC=C2[C@H](C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C4=CC=CC=C34)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C4=CC=CC=C34)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.